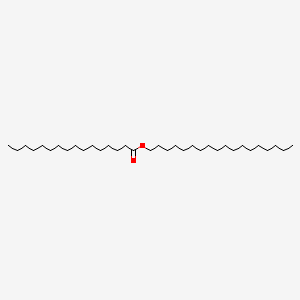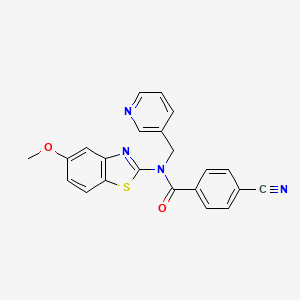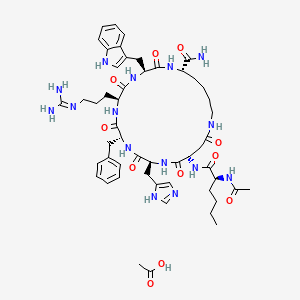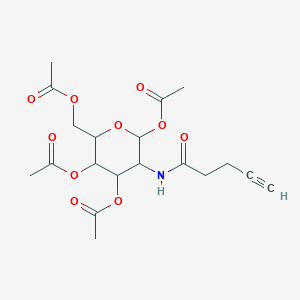![molecular formula C19H20NO4S- B1193235 [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)
[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML233 is a small molecule probe with In vivo activity against acute Myeloid Leukemia Subtype M4Eo. Disruption of protein-protein interactions is a promising therapeutic alternative in the field of oncology.
Applications De Recherche Scientifique
Insecticidal, Fungicidal, and Herbicidal Activities
The halogen-containing derivatives of N-substituted quinone imines, including compounds with a 4-oxocyclohexa-2,5-en-1-ylidene structure, exhibit significant biological activities. These compounds have been identified as effective insecticides, fungicides, and herbicides. Specific derivatives such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide demonstrate high fungicidal and herbicidal activities, emphasizing the potential of these compounds in agricultural applications (Biointerface Research in Applied Chemistry, 2020).
Potential Biological Activity in Pharmaceutical Applications
In another study, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with various indole derivatives led to the formation of compounds potentially exhibiting a range of biological activities. These activities include acting as para amino benzoic acid antagonists and glutamyl endopeptidase II inhibitors, suggesting their potential utility in medicinal chemistry and pharmaceutical research (Russian Journal of Organic Chemistry, 2020).
Applications in Dye Degradation and Environmental Remediation
A study on the degradation of methyl orange dye, a common textile dye, identified metabolites with a cyclohexa-2,5-dien-1-ylidene structure, indicating the potential use of these compounds in environmental remediation processes. The degradation pathways include desulfonylation, demethylation, and hydroxylation, showcasing the role these compounds could play in biodegradation and treatment of industrial waste (IOP Conference Series: Materials Science and Engineering, 2021).
Antitumor Properties and Molecular Modeling
A study on novel benzenesulfonamides demonstrated significant cytotoxic activity against various cancer cell lines. These compounds, including variants of N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamides, showed potential as antitumor agents. Molecular modeling and quantitative structure-activity relationship (QSAR) studies further elucidated their mechanisms of action, highlighting their potential in cancer treatment and pharmaceutical development (International Journal of Molecular Sciences, 2020).
Propriétés
Nom du produit |
[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate |
|---|---|
Formule moléculaire |
C19H20NO4S- |
Poids moléculaire |
358.43 |
Nom IUPAC |
[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |
Clé InChI |
BFVKRFHHESLWBN-LVZFUZTISA-M |
SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ML233; ML 233; ML-233. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-benzyl-4-[3-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]benzenesulfonamide](/img/structure/B1193160.png)
![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)


